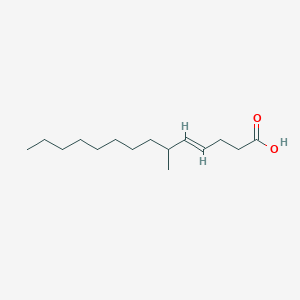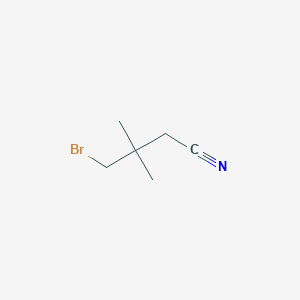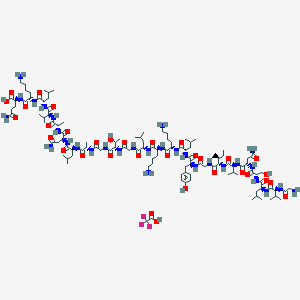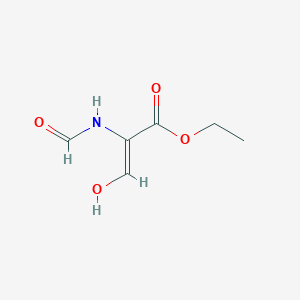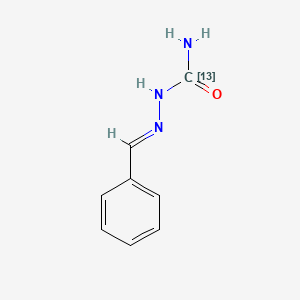
8:2 氟代端基磷酸单酯
描述
8:2 Fluorotelomer phosphate monoester (8:2 FTPM) is a fluorinated compound that is used in a variety of applications. It is a common chemical used in the synthesis of a wide range of products, including pharmaceuticals, pesticides, and surfactants. 8:2 FTPM is also used in the manufacture of fluorinated polymers and in the production of fluorinated monomers. The structure of 8:2 FTPM is composed of a central carbon atom linked to two fluorine atoms and two phosphate groups, as well as a single oxygen atom. The compound is highly soluble in water and is used in a variety of applications.
科学研究应用
土壤中的生物降解:8:2 FTS 在好氧土壤中发生生物转化,形成 8:2 氟代端基醇 (FTOH)、硬脂酸和其他降解产物,包括全氟辛酸 (PFOA)。8:2 FTS 在土壤中的半衰期约为 10.3 天 (Dasu、Liu 和 Lee,2012)。
生物转化途径:生物转化途径的研究表明,基于氟代端基的化合物降解形成全氟烷基羧酸盐 (PFCAs),代谢研究主要使用 8:2 FTOH 作为底物 (Butt、Muir 和 Mabury,2014)。
通过食品包装对人体的污染:8:2 FTS 可以通过在食品接触纸包装中使用成为人类间接接触全氟酸的来源。研究表明它在动物模型中转化为 PFOA 和其他多氟代谢物 (D'eon 和 Mabury,2007)。
肠道微生物组在生物转化中的作用:人类粪便微生物组可以促进 8:2 FTS 的生物转化,产生包括 PFOA 和全氟己酸 (PFHxA) 在内的各种代谢物 (Peskett 和 Rand,2022)。
人体中的暴露生物标志物:8:2 FTOH-硫酸盐和 8:2 diPAP 等生物标志物已在人体血清和尿液中发现,表明接触了 FTOH 和 PAP (Dagnino 等,2016)。
鱼类中的体内膳食暴露:鱼类中 8:2 FTS 的膳食暴露会导致积累和生物转化,在各种组织和生物体液中观察到包括 PFCAs 在内的代谢物 (Zabaleta 等,2017)。
对性激素合成的影响:食品包装中使用的全氟化学品,包括可以从 8:2 FTS 衍生的 PAP,会影响类固醇生成,导致雄激素水平降低和雌激素水平升高 (Rosenmai 等,2013)。
大鼠中的蛋白质结合:氟代端基化合物(如 8:2 FTS)在大鼠中的生物转化导致共价蛋白质结合,表明可能接触到 PFCAs (Rand 和 Mabury,2014)。
作用机制
Mode of Action
The compound interacts with its targets by inducing changes in gene expression . Specifically, longer-chain compounds (7–10 carbons) were more likely to induce changes in gene expression .
Biochemical Pathways
It is known that some pfas, including 8:2 fluorotelomer phosphate monoester, affect lipid metabolism . Dysregulation of lipid metabolism plays a major role in the development and progression of liver cancers .
Pharmacokinetics
It is known that pfas are ubiquitously found in humans and the environment due to their wide use, persistence, and high mobility . More research is needed to fully understand the compound’s pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action include changes in gene expression and potential cytotoxicity . In rodents, PFOS exposure increased inflammation and steatosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. PFAS can contaminate drinking water and soil in proximity to locations where fire-fighting foams are used, including fire fighting training areas at airports and military bases . The compound’s action can also be influenced by the presence of other chemicals in the environment .
未来方向
Limited availability of fish metabolic pathways for PFAS may lead to risk assessments with inherent uncertainties based only upon the parent chemical or the assumption that the biodegradation or mammalian metabolism map data will serve as an adequate surrogate . This emphasizes the importance and utility of collating metabolism into a searchable database .
生化分析
Biochemical Properties
8:2 Fluorotelomer phosphate monoester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα). The interaction with PPARα can lead to alterations in lipid metabolism and energy homeostasis. Additionally, 8:2 Fluorotelomer phosphate monoester can bind to serum albumin, affecting its transport and distribution in the bloodstream .
Cellular Effects
The effects of 8:2 Fluorotelomer phosphate monoester on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 8:2 Fluorotelomer phosphate monoester can lead to changes in the expression of genes involved in oxidative stress response and inflammation. It can also disrupt mitochondrial function, leading to altered cellular energy production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 8:2 Fluorotelomer phosphate monoester exerts its effects through several mechanisms. One of the primary mechanisms is the binding to nuclear receptors such as PPARα, which leads to the activation or inhibition of target genes involved in lipid metabolism and inflammation. Additionally, 8:2 Fluorotelomer phosphate monoester can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8:2 Fluorotelomer phosphate monoester can change over time. Studies have shown that this compound is relatively stable and can persist in biological systems for extended periods. Over time, 8:2 Fluorotelomer phosphate monoester can undergo degradation, leading to the formation of various metabolites. Long-term exposure to this compound has been associated with chronic effects on cellular function, including persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 8:2 Fluorotelomer phosphate monoester vary with different dosages in animal models. At low doses, this compound can induce mild alterations in lipid metabolism and gene expression. At higher doses, 8:2 Fluorotelomer phosphate monoester can cause significant toxic effects, including liver damage, endocrine disruption, and immunotoxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
8:2 Fluorotelomer phosphate monoester is involved in several metabolic pathways, including those related to lipid metabolism and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites, including perfluorooctanoic acid (PFOA). The metabolic flux of 8:2 Fluorotelomer phosphate monoester can influence the levels of key metabolites, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 8:2 Fluorotelomer phosphate monoester within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to serum albumin, facilitating its transport in the bloodstream. Additionally, 8:2 Fluorotelomer phosphate monoester can be taken up by cells through specific transporters, leading to its accumulation in various tissues, including the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 8:2 Fluorotelomer phosphate monoester can influence its activity and function. This compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and energy production. Additionally, 8:2 Fluorotelomer phosphate monoester can undergo post-translational modifications, such as phosphorylation, which can affect its targeting to specific cellular compartments .
属性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIABSAQIFYEDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874027 | |
| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57678-03-2 | |
| Record name | Mono[2-(perfluorooctyl)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


